Cas no 1219912-86-3 (1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine)

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine is a sulfonamide-based compound featuring a piperazine core with dual sulfonyl functionalities. The 3-chloro-4-fluorobenzenesulfonyl moiety enhances electrophilic reactivity, while the cyclopropanesulfonyl group contributes steric and electronic modulation. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules, given its capacity for selective interactions with target proteins. The compound's well-defined stereoelectronic properties and stability under standard conditions make it suitable for further derivatization or as a scaffold in drug discovery. Its synthesis and purification are optimized to ensure high purity, supporting reliable performance in research applications.
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine structure
1219912-86-3 structure
Product Name:1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine
CAS No:1219912-86-3
MF:C13H16ClFN2O4S2
MW:382.858543395996
CID:5795762
Update Time:2025-10-20

1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-4-fluorophenyl)sulfonyl-4-cyclopropylsulfonylpiperazine
    • 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine
    • Inchi: 1S/C13H16ClFN2O4S2/c14-12-9-11(3-4-13(12)15)23(20,21)17-7-5-16(6-8-17)22(18,19)10-1-2-10/h3-4,9-10H,1-2,5-8H2
    • InChI Key: VPBLXCVZTFLLQN-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(F)C(Cl)=C2)(=O)=O)CCN(S(C2CC2)(=O)=O)CC1

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Additional information on 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine

Introduction to 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine (CAS No. 1219912-86-3)

1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine, identified by its CAS number 1219912-86-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonylpiperazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both chloro and fluoro substituents on the benzene ring, as well as the sulfonyl groups attached to the piperazine ring, contribute to its unique chemical properties and biological interactions.

The 3-chloro-4-fluorobenzenesulfonyl moiety is a key pharmacophore that influences the compound's reactivity and binding affinity to biological targets. The chloro group introduces a certain level of electronic and steric effects, while the fluoro atom enhances lipophilicity and metabolic stability. These features make the compound a promising candidate for further development in drug discovery programs. Additionally, the cyclopropanesulfonyl group provides rigidity to the molecule, which can be crucial for optimizing binding interactions with protein targets.

In recent years, there has been growing interest in sulfonylpiperazine derivatives due to their potential in treating various neurological and inflammatory disorders. Studies have shown that compounds with similar structural motifs can modulate neurotransmitter systems and inhibit inflammatory pathways. The specific combination of substituents in 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine may confer unique properties that make it an attractive scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as an intermediate in synthesizing more complex drug molecules. The presence of reactive sulfonyl groups allows for further functionalization, enabling chemists to explore a wide range of derivatives with tailored biological activities. This flexibility is particularly valuable in medicinal chemistry, where iterative design and optimization are essential for achieving desired pharmacological profiles.

Recent research has highlighted the importance of sulfonylpiperazine derivatives in addressing unmet medical needs. For instance, studies have demonstrated that certain analogs of this class can exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in cytokine production. The structural features of 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine align well with these findings, suggesting that it may also possess similar bioactivities. Further investigation into its pharmacological properties could uncover new therapeutic opportunities.

The synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine involves multi-step organic transformations, including sulfonylation reactions and cyclization processes. The precise control of reaction conditions is crucial to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic methods, have been explored to improve efficiency and scalability. These advancements not only facilitate the production of this compound but also enhance the development of other related molecules.

The chemical stability of this compound is another critical factor to consider in its potential applications. The presence of both chloro and fluoro substituents can influence its susceptibility to degradation under various conditions. Studies on its photostability and thermal stability are ongoing to ensure its suitability for industrial-scale production and storage. Understanding these properties is essential for maintaining the integrity of the compound throughout its lifecycle.

In conclusion, 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(cyclopropanesulfonyl)piperazine (CAS No. 1219912-86-3) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a building block for more complex drug molecules underscores its significance in medicinal chemistry. Continued exploration into its pharmacological properties and synthetic methodologies will further enhance our understanding of its therapeutic potential.

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